ethyl 3-(3-phenylpropyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate
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Overview
Description
Ethyl 3-(3-phenylpropyl)-1-(2-pyrazinylcarbonyl)-3-piperidinecarboxylate, commonly known as CPP-109, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-109 belongs to the class of compounds known as histone deacetylase inhibitors (HDACIs) and has been studied for its ability to modulate gene expression and alter neuronal activity.
Mechanism of Action
CPP-109 exerts its effects through the inhibition of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDACs, CPP-109 promotes the acetylation of histone proteins, which leads to the activation of genes that are involved in various cellular processes, including neuronal activity.
Biochemical and Physiological Effects:
CPP-109 has been shown to alter the levels of various neurotransmitters, including dopamine, glutamate, and GABA, which are involved in the regulation of neuronal activity. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
CPP-109 has several advantages for use in lab experiments, including its ability to modulate gene expression and alter neuronal activity. However, the compound's potency and specificity for HDAC enzymes may vary depending on the experimental conditions, which can limit its use in certain applications.
Future Directions
Future research on CPP-109 could focus on its potential therapeutic applications in other neurological disorders, including schizophrenia and Alzheimer's disease. Additionally, further studies could investigate the compound's effects on other cellular processes, such as inflammation and oxidative stress. Finally, the development of more potent and specific HDAC inhibitors could help to advance the field of epigenetics and lead to the development of new therapies for a range of diseases.
Synthesis Methods
CPP-109 is synthesized through a multistep process involving the reaction of piperidine with 3-phenylpropanoic acid, followed by the coupling of 2-pyrazinecarboxylic acid with the resulting intermediate. The final product is obtained through esterification of the carboxylic acid with ethanol.
Scientific Research Applications
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, and anxiety. The compound has been shown to modulate the activity of the brain's reward system, which is implicated in the development of addiction. CPP-109 has also been studied for its potential use in the treatment of depression and anxiety, as it has been shown to increase the levels of certain neurotransmitters that are associated with mood regulation.
Properties
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(pyrazine-2-carbonyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-28-21(27)22(11-6-10-18-8-4-3-5-9-18)12-7-15-25(17-22)20(26)19-16-23-13-14-24-19/h3-5,8-9,13-14,16H,2,6-7,10-12,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQSICKLOCLAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=NC=CN=C2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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